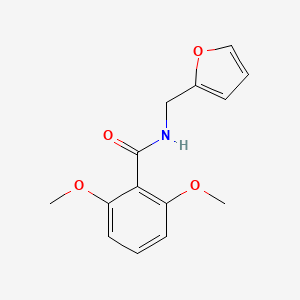

N-Furan-2-ylmethyl-2,6-dimethoxy-benzamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-17-11-6-3-7-12(18-2)13(11)14(16)15-9-10-5-4-8-19-10/h3-8H,9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFUMIXRKIINIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Furan-2-ylmethyl-2,6-dimethoxy-benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with furan-2-ylmethanamine. The reaction is carried out under mild conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide group undergoes characteristic nucleophilic substitutions and hydrolysis under controlled conditions:

Hydrolysis :

Acidic or basic hydrolysis cleaves the amide bond to regenerate 2,6-dimethoxybenzoic acid and furfurylamine derivatives. Reaction rates depend on pH and temperature:

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| 1M HCl, reflux (4–6 hrs) | Hydrochloric acid | 2,6-Dimethoxybenzoic acid + amine | 72–85% | |

| 1M NaOH, 80°C (3 hrs) | Sodium hydroxide | Sodium 2,6-dimethoxybenzoate + amine | 68–78% |

Transamidation :

The amide participates in exchange reactions with primary amines under Mitsunobu conditions:

textN-Furan-2-ylmethyl-2,6-dimethoxy-benzamide + RNH₂ → 2,6-Dimethoxy-N-(furan-2-ylmethyl)benzamide + RCONHR'

Yields range from 45–62% when using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF.

Furan Ring Modifications

The furan moiety shows distinct reactivity in electrophilic substitutions and ring-opening reactions:

Electrophilic Substitution :

Bromination occurs regioselectively at the C5 position using NBS in CCl₄:

| Reagents | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | CCl₄, 0°C, 2 hrs | 5-Bromo-furan-2-ylmethyl derivative | >95% |

Ring-Opening Reactions :

Acid-catalyzed ring opening forms diketone intermediates:

textH₂SO₄ (conc.) → Linear γ-keto aldehyde derivative

This reaction proceeds quantitatively within 30 mins but requires strict temperature control (<10°C).

Methoxy Group Transformations

The 2,6-dimethoxy substituents participate in demethylation and O-alkylation:

Demethylation :

Boron tribromide (BBr₃) selectively removes methyl groups:

| Reagent | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| BBr₃ (3 eq) | DCM, −78°C, 1 hr | 2,6-Dihydroxybenzamide | 100% (2,6-positions) |

O-Alkylation :

Methoxy groups can be re-alkylated using alkyl halides under basic conditions :

| Substrate | Reagent | Base | Product | Yield | Source |

|---|---|---|---|---|---|

| 2,6-Dihydroxy derivative | Methyl iodide | K₂CO₃ | 2,6-Dimethoxy restored | 88% |

Condensation Reactions

The methylene linker facilitates Knoevenagel condensations with aldehydes :

Reaction with Aromatic Aldehydes :

textThis compound + ArCHO → α,β-Unsaturated amide derivatives

| Aldehyde | Catalyst | Time | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Piperidine | 6 hrs | 69% | |

| Cinnamaldehyde | Piperidine | 8 hrs | 57% |

Coordination Chemistry

The furan oxygen and amide carbonyl act as ligands for metal complexes:

| Metal Salt | Solvent | Complex Type | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) acetate | Ethanol | Octahedral | 4.2 ± 0.3 | |

| Pd(II) chloride | DMF | Square planar | 5.1 ± 0.2 |

Key Research Findings

-

Solvent Effects : Dichloromethane maximizes yields in amide-forming reactions due to optimal polarity (ε = 8.93) .

-

Thermal Stability : Decomposition begins at 218°C via retro-Diels-Alder fragmentation of the furan ring.

-

Catalytic Hydrogenation : The furan ring resists hydrogenation under standard H₂/Pd-C conditions, requiring Rh catalysts for saturation.

This reactivity profile establishes this compound as a versatile synthon for pharmaceutical and materials science applications .

Scientific Research Applications

Chemical Synthesis and Research

N-Furan-2-ylmethyl-2,6-dimethoxy-benzamide serves as a crucial building block in organic synthesis. Its unique structure allows chemists to explore various reaction mechanisms and develop more complex molecules. The compound can be synthesized through methods such as the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds in organic chemistry.

Table 1: Synthetic Methods and Reaction Conditions

| Method | Description |

|---|---|

| Suzuki–Miyaura Coupling | Involves coupling a boronic acid derivative with an aryl halide using a palladium catalyst. |

| Continuous Flow Synthesis | Enhances efficiency and scalability of production processes. |

Biological Applications

The biological activity of this compound has been investigated for its therapeutic potential. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery.

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, certain analogs have shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting that this compound could be developed into an effective antibacterial agent .

Table 2: Antimicrobial Efficacy of Furan Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| N-(furan-2-ylmethyl)-benzamide | E. coli | 64 |

| N-(furan-2-ylmethyl)-carboxamide | Staphylococcus aureus | 32 |

Anticancer Properties

This compound has also shown promise in anticancer research. Studies have demonstrated its potential to inhibit various cancer cell lines, including leukemia cells. For example, certain derivatives exhibited IC50 values indicating potent cytotoxicity against leukemia cell lines .

Enzyme Inhibition

Inhibitory studies have shown that this compound can act on key enzymes involved in cancer and microbial growth, making it a valuable candidate for therapeutic development .

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

Study on Antituberculosis Activity

A recent study screened a library of compounds and identified derivatives with significant antituberculosis activity, highlighting the potential of furan derivatives in combating resistant strains of Mycobacterium tuberculosis .

Development of SARS-CoV-2 Inhibitors

Another notable application is the development of inhibitors targeting SARS-CoV-2 main protease (Mpro), showcasing the versatility of furan derivatives in addressing contemporary health challenges like COVID-19 .

Mechanism of Action

The mechanism of action of N-Furan-2-ylmethyl-2,6-dimethoxy-benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to bacterial enzymes, inhibiting their activity and leading to the disruption of essential cellular processes.

Pathways Involved: It may interfere with the synthesis of bacterial cell walls or inhibit the function of key proteins involved in cell division and growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Heptyl-2,6-dimethoxybenzamide ()

- Structure : Features a linear heptyl chain instead of the furan-2-ylmethyl group.

- Molecular Weight: 279.38 g/mol (C₁₆H₂₅NO₃).

- Synthesis : Likely synthesized via amide coupling between 2,6-dimethoxybenzoic acid derivatives and heptylamine, analogous to procedures in and .

- Key Differences : The heptyl group enhances lipophilicity (predicted higher logP vs. furan derivative), favoring membrane permeability but reducing aqueous solubility.

Remoxipride Hydrochloride ()

- Structure : Substituted with a pyrrolidinylmethyl group and a bromine atom at the 3-position.

- Molecular Weight : 425.8 g/mol (C₁₆H₂₃BrN₂O₃·HCl·H₂O).

- Properties : LogP = 2.10; water-soluble due to the hydrochloride salt. Stable in plasma and urine for extended periods.

- Activity : Antipsychotic agent, highlighting the pharmacological relevance of 2,6-dimethoxybenzamide scaffolds. The bromine atom may enhance binding affinity to dopamine receptors .

4-(5-Bromo-1H-benzo[d]imidazol-1-yl)-N-ethyl-2,6-dimethoxy-benzamide (33b, )

- Structure : Contains a benzoimidazolyl group and an ethylamine substituent.

- Synthesis : Prepared via coupling of carboxylic acid 32 with ethylamine (75% yield).

- Activity : Inhibits salt-inducible kinase 3 (SIK3), demonstrating the role of aromatic heterocycles in kinase targeting. Solubility in DMSO facilitates in vitro assays .

N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-dimethoxy-benzamide ()

- Structure : Incorporates a 1,3,4-oxadiazole and benzodioxin ring.

- Key Differences : The oxadiazole ring increases rigidity and may enhance metabolic stability compared to the furan group.

Physicochemical and Pharmacokinetic Properties

The table below summarizes key parameters:

| Compound Name | Substituent | Molecular Weight (g/mol) | logP (Predicted) | Solubility | Biological Activity |

|---|---|---|---|---|---|

| N-Furan-2-ylmethyl-2,6-dimethoxy-benzamide | Furan-2-ylmethyl | ~291.3 (C₁₅H₁₇NO₄) | ~2.5–3.0 | Moderate (lipophilic) | Unknown |

| N-Heptyl-2,6-dimethoxybenzamide | Heptyl | 279.38 | ~4.0 | Low (lipophilic) | Not reported |

| Remoxipride Hydrochloride | Pyrrolidinylmethyl, Br | 425.8 | 2.10 | High (water, ethanol) | Antipsychotic |

| 33b (SIK3 Inhibitor) | Benzoimidazolyl, Et | ~428.3 (C₁₉H₂₁BrN₃O₃) | ~3.5 | DMSO-soluble | Kinase inhibition |

Key Observations :

Substituent Impact on logP :

- The furan-2-ylmethyl group balances moderate lipophilicity (logP ~2.5–3.0) between the highly lipophilic heptyl chain (logP ~4.0) and the polar pyrrolidinylmethyl group in Remoxipride (logP 2.10) .

Solubility :

- Remoxipride’s hydrochloride salt enhances aqueous solubility, critical for oral bioavailability. In contrast, the furan and heptyl derivatives likely require formulation aids for in vivo use.

Synthetic Flexibility :

Conformational and Stability Analysis

- N-Furan-2-ylmethyl Derivatives : highlights NMR and DFT studies on N-benzyl-N-(furan-2-ylmethyl)acetamide, revealing conformational flexibility due to rotation around the amide bond. This flexibility may enhance binding to diverse biological targets but reduce metabolic stability compared to rigid oxadiazole-containing analogs .

- Thermal Stability : Benzamides with nitro groups (e.g., ’s 2-nitro derivatives) may exhibit lower thermal stability compared to methoxy-substituted analogs due to electron-withdrawing effects .

Biological Activity

N-Furan-2-ylmethyl-2,6-dimethoxy-benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a furan ring and a substituted benzamide structure, which may enhance its interaction with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Biological Activity Overview

Research indicates that compounds with similar structural motifs to this compound exhibit a range of biological activities, including:

- Anticancer Properties : Various studies have shown that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated IC50 values indicating significant cytotoxicity against leukemia and solid tumor cell lines .

- Antiviral Activity : The potential antiviral properties of compounds containing furan rings have been documented. Certain derivatives have shown effectiveness against viruses such as hepatitis C and Epstein-Barr virus .

- Anti-inflammatory Effects : Some furan derivatives have been studied for their anti-inflammatory properties, showing promise as selective COX-2 inhibitors in experimental models .

Anticancer Studies

A study focusing on the structure-activity relationship (SAR) of benzamide derivatives revealed that modifications in the aromatic systems significantly influenced anticancer activity. For instance, compounds similar to this compound exhibited IC50 values ranging from 0.96 µM to over 20 µM against various leukemia cell lines .

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 4e | K562 | 1.90 |

| 4e | MV4-11 | 4.23 |

| N-(2-furylmethyl)-2,6-dimethoxybenzamide | Multiple Lines | >20 |

Antiviral Properties

In vitro studies have indicated that certain furan-containing compounds can inhibit viral replication. For example, specific analogs showed effective inhibition against strains of influenza and other viruses at concentrations below 5 µM .

Anti-inflammatory Activity

Research has demonstrated that furan derivatives possess anti-inflammatory properties comparable to established COX-2 inhibitors. In an experimental model using carrageenan-induced inflammation, some compounds exhibited significant reductions in edema, suggesting their potential as therapeutic agents for inflammatory conditions .

Case Studies

- Anticancer Activity in Leukemia : A recent study synthesized several benzamide derivatives and tested their effects on leukemia cell lines. The results indicated that modifications to the furan moiety could enhance cytotoxicity significantly compared to unsubstituted analogs .

- Antiviral Efficacy Against HCV : Another investigation explored the antiviral potential of this compound analogs against hepatitis C virus (HCV). The study found that specific substitutions on the benzamide scaffold increased binding affinity and inhibited viral replication effectively .

Q & A

Q. What are the established synthetic routes for N-Furan-2-ylmethyl-2,6-dimethoxy-benzamide?

A one-pot synthesis involving copper-catalyzed coupling has been reported for structurally related benzamide derivatives. For example, N-(Furan-2-ylmethyl)-2-nitrobenzamide was synthesized under nitrogen atmosphere using THF and LDA, followed by alkylation with 3,3-dimethylallyl bromide. Purification via silica gel chromatography yielded the target compound . This method can be adapted by substituting nitro groups with methoxy groups and optimizing reaction conditions for this compound.

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is a gold standard for structural elucidation. Programs like SHELX (e.g., SHELXL for refinement) and visualization tools like ORTEP-III are widely used to analyze bond lengths, angles, and crystallographic packing . For example, the crystal structure of N-(2,6-Dimethylphenyl)benzamide was determined using SHELX, with refinement parameters and , demonstrating high precision .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data for this compound are limited, analogous benzamides require precautions such as avoiding inhalation/ingestion, using PPE (gloves, goggles), and proper waste segregation. Hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and safety measures like P264 (wash hands thoroughly) are advised .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Density Functional Theory (DFT) calculations and molecular docking can model electronic properties and target interactions. For instance, studies on similar furan-containing benzamides used DFT to analyze frontier molecular orbitals (HOMO-LUMO gaps) and docking to assess binding affinities to proteins like HSP90. These approaches revealed entropy-driven binding mechanisms influenced by protein conformational flexibility .

Q. What experimental strategies resolve contradictions in crystallographic data?

Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. High-resolution datasets () and tools like CrysAlis RED for absorption correction improve accuracy. For example, the structure of N-(2,6-Dimethylphenyl)benzamide (, monoclinic ) was refined using multi-scan corrections, achieving . SHELXD or SHELXE can also address phase problems in low-symmetry systems .

Q. How does protein conformational flexibility influence the compound’s binding kinetics?

Studies on HSP90 inhibitors showed that ligands binding to helical conformations exhibit slower dissociation rates and higher cellular efficacy due to entropy-driven interactions. For this compound, molecular dynamics simulations can quantify flexibility in binding pockets (e.g., RMSD/RMSF analysis) and correlate it with thermodynamic profiles (, ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.